3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid
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Overview
Description
3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
The synthesis of 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems, which offer increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Protection and Deprotection: The Boc group is used to protect amines during synthetic procedures and can be removed under acidic conditions.
Scientific Research Applications
3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The deprotection process involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
Similar compounds to 3-(Tert-butoxycarbonyl)-2-tert-butyl-4-methyl-1,3-oxazolidine-4-carboxylic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of the Boc protecting group, which provides stability under basic conditions and ease of removal under acidic conditions. Examples include:
Boc-protected amino acids: Such as Boc-L-phenylalanine and Boc-L-tyrosine.
Boc-protected peptides: Used in peptide synthesis to protect amine functionalities during coupling reactions.
The uniqueness of this compound lies in its specific structure, which combines the Boc group with an oxazolidine ring, providing unique reactivity and stability characteristics.
Properties
Molecular Formula |
C14H25NO5 |
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Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-12(2,3)9-15(11(18)20-13(4,5)6)14(7,8-19-9)10(16)17/h9H,8H2,1-7H3,(H,16,17) |
InChI Key |
LDBFQVSYCCMNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(N1C(=O)OC(C)(C)C)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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